2-Propyldibenzothiophene
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Overview
Description
2-Propyldibenzothiophene is an organic compound with the molecular formula C15H14S. It belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds. These compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyldibenzothiophene typically involves the cyclization of thiophene derivatives. One common method is the transition-metal-catalyzed coupling reaction, which facilitates the formation of the C-S bond and the construction of the five-membered sulfur heterocycle . Another approach involves the formation of intramolecular C-S bonds using acids, bases, or other non-metallic species .
Industrial Production Methods: Industrial production of this compound often relies on large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Propyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propyldibenzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyldibenzothiophene involves its interaction with various molecular targets and pathways. Its sulfur atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound of 2-Propyldibenzothiophene, known for its stability and use in organic synthesis.
2-Methyldibenzothiophene: Similar in structure but with a methyl group instead of a propyl group, affecting its chemical reactivity and applications.
2-Ethyldibenzothiophene: Another analog with an ethyl group, used in similar applications but with different physical and chemical properties.
Uniqueness: This substitution can enhance its performance in certain industrial and research applications compared to its methyl and ethyl analogs .
Properties
IUPAC Name |
2-propyldibenzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKFCFQDAGRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)SC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703383 |
Source
|
Record name | 2-Propyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147792-30-1 |
Source
|
Record name | 2-Propyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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